5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzothiophene moiety fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- 5-(1-Benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-(1-Benzothien-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the triazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAGAYJNXSBVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395606 |
Source
|
Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-45-0 |
Source
|
Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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